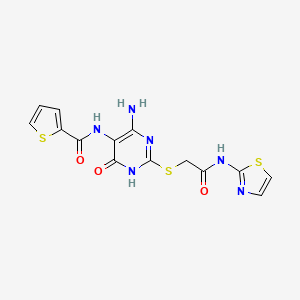
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12N6O3S3 and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. Its structural features suggest a multifaceted role in medicinal chemistry, particularly in the treatment of various diseases. This article aims to summarize its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N6O5S2, with a molecular weight of 462.5 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity, including thiophene and pyrimidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₅S₂ |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 868228-14-2 |
Synthesis Methods
Recent studies have focused on the synthesis of this compound through multicomponent reactions (MCRs). These methods allow for efficient assembly of complex molecules with diverse biological profiles. For instance, MCRs involving thiophene derivatives have shown promising yields and biological activities against various cell lines .
Antiproliferative Effects
Research has demonstrated that N-(4-amino-6-oxo...) exhibits significant antiproliferative activity against several cancer cell lines. For example, studies indicated that derivatives of this compound showed cytotoxic effects on HepG2 (human liver carcinoma) and MCF7 (breast cancer) cell lines at concentrations as low as 10 μM . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary results suggest that it possesses inhibitory activity against various bacterial strains, potentially due to its ability to interfere with bacterial protein synthesis or cell wall integrity .
The biological mechanisms underlying the activity of N-(4-amino-6-oxo...) are still under investigation. However, initial findings suggest that the compound may act by:
- Inhibition of DNA synthesis : The pyrimidine component is known to interact with DNA polymerases.
- Induction of oxidative stress : This leads to increased apoptosis in cancer cells.
- Interference with metabolic pathways : The thiazole moiety may disrupt metabolic processes in pathogens.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the compound's efficacy against HepG2 cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics . Histological analysis revealed significant apoptosis in treated cells.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of N-(4-amino-6-oxo...) against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S3/c15-10-9(18-11(22)7-2-1-4-24-7)12(23)20-14(19-10)26-6-8(21)17-13-16-3-5-25-13/h1-5H,6H2,(H,18,22)(H,16,17,21)(H3,15,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTBHASJWLVCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














